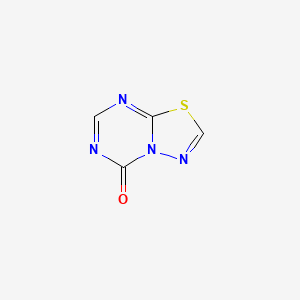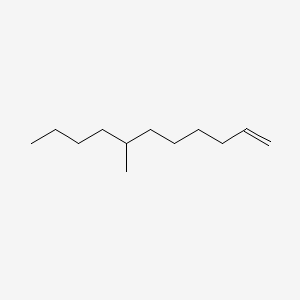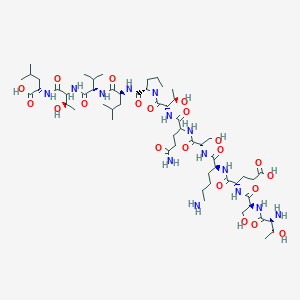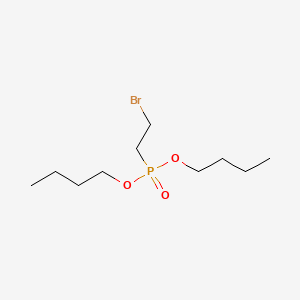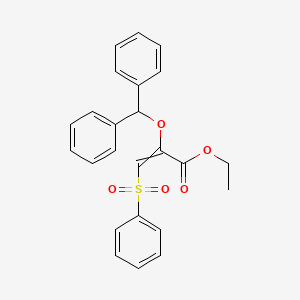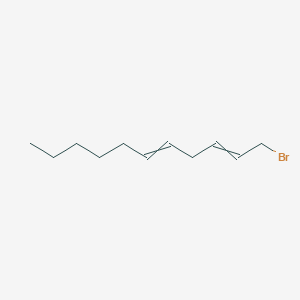
1-Bromoundeca-2,5-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromoundeca-2,5-diene is an organic compound characterized by the presence of a bromine atom and two double bonds within an eleven-carbon chain This compound belongs to the class of non-conjugated dienes, where the double bonds are separated by more than one single bond
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromoundeca-2,5-diene can be synthesized through several methods. One common approach involves the free radical halogenation of an allylic carbon in an alkene using N-bromosuccinimide (NBS) as the brominating agent . This reaction typically occurs under mild conditions and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反应分析
Types of Reactions: 1-Bromoundeca-2,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of alcohols or amines.
Addition Reactions: The double bonds in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The double bonds can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) under controlled temperatures.
Oxidation Reactions: Oxidizing agents like peracids or potassium permanganate.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Alcohols, amines, or other substituted derivatives.
Addition Reactions: Dihalides or halohydrins.
Oxidation Reactions: Epoxides or diols.
Reduction Reactions: Alkanes.
科学研究应用
1-Bromoundeca-2,5-diene has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use in drug development.
Industry: this compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 1-Bromoundeca-2,5-diene in chemical reactions involves the interaction of its double bonds and bromine atom with various reagents. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In addition reactions, the double bonds react with electrophiles to form new bonds, often following Markovnikov’s rule .
相似化合物的比较
1-Bromo-2-butene: A smaller diene with similar reactivity but fewer carbon atoms.
1,3-Butadiene: A conjugated diene with different reactivity due to the conjugation of double bonds.
2,5-Heptadiene: Another non-conjugated diene with a shorter carbon chain.
Uniqueness: 1-Bromoundeca-2,5-diene’s uniqueness lies in its longer carbon chain and the presence of a bromine atom, which imparts distinct reactivity and potential applications compared to shorter dienes. Its non-conjugated nature also differentiates it from conjugated dienes like 1,3-butadiene, leading to different chemical behavior and uses.
属性
CAS 编号 |
75817-51-5 |
|---|---|
分子式 |
C11H19Br |
分子量 |
231.17 g/mol |
IUPAC 名称 |
1-bromoundeca-2,5-diene |
InChI |
InChI=1S/C11H19Br/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,9-10H,2-5,8,11H2,1H3 |
InChI 键 |
WMCGPKWLWGWRCP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC=CCC=CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



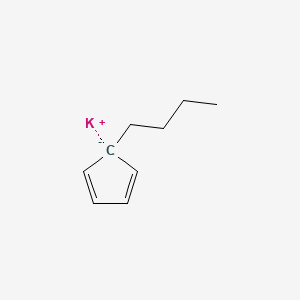
![4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine](/img/structure/B14448480.png)
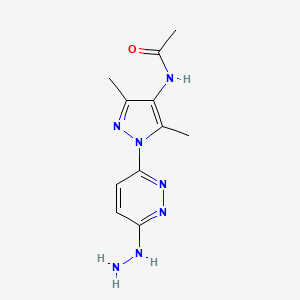
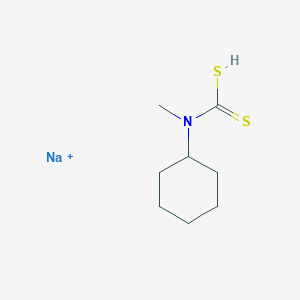
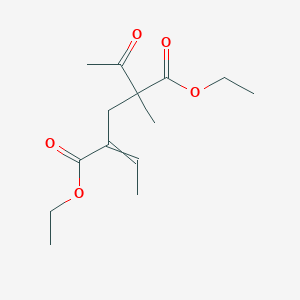
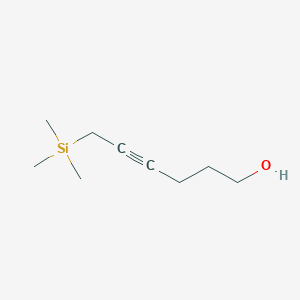
![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
![N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide](/img/structure/B14448516.png)
